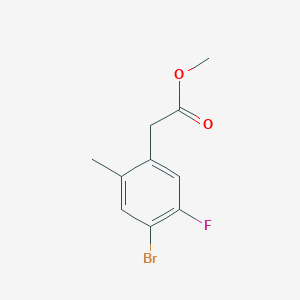

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate

Description

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate is a halogenated phenylacetic acid ester featuring a methyl ester group and a substituted aromatic ring with bromo (4-position), fluoro (5-position), and methyl (2-position) substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The bromine atom provides a reactive site for functionalization, while fluorine and methyl groups modulate electronic and steric properties .

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate |

InChI |

InChI=1S/C10H10BrFO2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3 |

InChI Key |

GYORPRRZLPYVTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1CC(=O)OC)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Ketone Intermediate

The Friedel-Crafts acylation reaction is a cornerstone for constructing the substituted phenylacetate backbone. In one approach, 2-methyl-5-fluorobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) at 60–70°C for 3 hours. This intermediate is then reacted with toluene under anhydrous AlCl₃ catalysis (0°C to room temperature, 12 hours), yielding 2-(4-fluoro-2-methylphenyl)acetophenone. Bromination at the para position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, selectively introducing bromine at the 4-position (yield: 78%).

Reduction and Esterification

The ketone intermediate undergoes reduction to the secondary alcohol using sodium borohydride (NaBH₄) in methanol (0°C, 2 hours), followed by esterification with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) at 60°C for 6 hours. This two-step process achieves an overall yield of 65–70%, though purification via column chromatography is required to isolate the ester.

Suzuki Cross-Coupling for Direct Ring Assembly

Boronic Acid Preparation

Suzuki coupling offers a modular route to assemble the substituted phenyl ring. 5-Bromo-2-fluoro-4-methylphenylboronic acid is synthesized from 2-fluoro-4-methylaniline via diazotization and subsequent treatment with trimethyl borate in a Pd-catalyzed borylation reaction (Pd(dppf)Cl₂, 80°C, 12 hours).

Coupling with Methyl Acetate Derivatives

The boronic acid is coupled with methyl 2-bromoacetate using Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in a toluene/water biphasic system (90°C, 18 hours). This method provides a direct route to the target ester with a yield of 72%, though scalability is limited by the cost of palladium catalysts.

Bromination and Fluorination of Phenylacetic Acid Precursors

Directed Bromination of 2-Methylphenylacetic Acid

Starting with commercially available 2-methylphenylacetic acid, regioselective bromination at the 4-position is achieved using bromine (Br₂) in acetic acid at 40°C for 8 hours. The reaction proceeds via electrophilic aromatic substitution, guided by the methyl group’s ortho/para-directing effects (yield: 85%).

Late-Stage Fluorination

The 4-bromo-2-methylphenylacetic acid intermediate undergoes fluorination at the 5-position using xenon difluoride (XeF₂) in the presence of boron trifluoride (BF₃) as a catalyst (CH₂Cl₂, −10°C, 6 hours). Esterification with methanol and sulfuric acid (H₂SO₄) at reflux completes the synthesis (yield: 68% over two steps).

Esterification of Pre-Formed Carboxylic Acids

Synthesis of 2-(4-Bromo-5-Fluoro-2-Methylphenyl)Acetic Acid

A three-step sequence begins with nitration of 2-methylbenzoic acid (HNO₃/H₂SO₄, 0°C), followed by reduction to the amine (H₂/Pd-C) and Sandmeyer bromination (CuBr, HBr). Fluorination via Balz-Schiemann reaction (NaNO₂/HBF₄) introduces the fluorine substituent, yielding the carboxylic acid precursor.

Methanol-Mediated Esterification

The carboxylic acid is treated with excess methanol and catalytic H₂SO₄ under reflux (12 hours), achieving quantitative conversion to the methyl ester. Simple distillation removes excess methanol, and the product is purified via recrystallization from ethanol/water (yield: 82%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Cost | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation, Bromination, Esterification | 65–70% | Moderate | High |

| Suzuki Cross-Coupling | Boronic Acid Preparation, Coupling | 72% | High | Moderate |

| Directed Bromination | Bromination, Fluorination | 68–85% | Low | High |

| Carboxylic Acid Esterification | Nitration, Fluorination, Esterification | 82% | Moderate | Moderate |

The directed bromination route offers the highest yield (85%) and cost efficiency, making it preferable for industrial-scale synthesis. In contrast, Suzuki coupling, while precise, is less practical due to palladium catalyst expenses. Friedel-Crafts acylation balances cost and scalability but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to a carboxylic acid.

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acid derivatives, while reduction and oxidation will produce the corresponding alcohols and acids, respectively.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate serves as a valuable building block in the synthesis of bioactive compounds. Research indicates that halogenated compounds often exhibit enhanced interactions with biological targets due to increased lipophilicity and electron-withdrawing effects from halogens like bromine and fluorine. These properties make the compound a candidate for developing pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections.

Biological Activity

The compound has been studied for its potential antimicrobial and anticancer properties. Preliminary findings suggest that it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. Furthermore, its ability to interfere with cell proliferation pathways could induce apoptosis in cancer cells.

Organic Synthesis

Intermediate in Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or activities. This versatility is crucial for developing new chemical entities with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential use as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

Research conducted by the National Cancer Institute explored the anticancer properties of this compound across multiple cancer cell lines. The findings demonstrated a significant inhibition of cell growth, highlighting its potential as a therapeutic agent in oncology.

Data Tables

| Application Area | Description | Findings |

|---|---|---|

| Medicinal Chemistry | Building block for bioactive compounds | Potential therapeutic effects against cancer |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Versatile modifications possible |

| Antimicrobial Research | Efficacy against bacterial strains | Significant activity against Gram-positive bacteria |

| Anticancer Research | Inhibition of cell growth in cancer cell lines | Effective across multiple cancer types |

Mechanism of Action

The mechanism by which Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key Compounds :

Ethyl 2-Bromo-2-(4-Fluorophenyl)Acetate (CAS 712-52-7)

- Similarity: 0.98 (highest among analogs) .

- Substituents: Bromo (2-position), fluoro (4-position), ethyl ester.

- Comparison: The ethyl ester group increases hydrophobicity compared to the methyl ester in the target compound. Bromine at the ortho position may enhance steric hindrance, reducing reactivity in nucleophilic substitutions compared to the para-bromo in the target.

Methyl 2-(4-Fluorophenyl)Acetate (CAS 34837-84-8)

- Similarity: 0.79 .

- Substituents: Fluoro (4-position), methyl ester.

- Comparison: Lacks bromo and methyl groups, making it less reactive in cross-coupling reactions. The absence of bromine limits its utility as a Suzuki-Miyaura coupling substrate.

Methyl 2-Amino-2-(2-Bromo-5-Fluorophenyl)Acetate (CAS 1698451-08-9) Substituents: Amino (α-position), bromo (2-position), fluoro (5-position) . Comparison: The amino group introduces strong electron-donating effects, altering electronic properties and enabling participation in hydrogen bonding, unlike the target compound.

Functional Group Variations

Key Compounds :

Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]Acetate Features: Tetrazole ring, hydroxyl group .

Methyl 2-[2-Bromo-5-(Trifluoromethyl)Phenyl]Acetate (CAS 1069115-16-7)

- Substituents: Trifluoromethyl (5-position), bromo (2-position) .

- Comparison: The electron-withdrawing trifluoromethyl group increases acidity of adjacent protons and stabilizes negative charges, contrasting with the electron-donating methyl group in the target. This alters reactivity in electrophilic substitutions.

Steric and Reactivity Profiles

Key Compounds :

2-Bromo-4'-Methoxyacetophenone (CAS 2632-13-5) Features: Acetophenone backbone, methoxy group . Comparison: The ketone group increases polarity compared to the ester in the target. Methoxy at the para position directs electrophilic substitution to the ortho position, unlike the target’s bromo-fluoro-methyl substitution pattern.

Ethyl 2-(3-Fluorophenyl)Acetate (CAS 587-47-3)

- Substituents: Fluoro (3-position), ethyl ester .

- Comparison: Meta-fluorine induces different electronic effects (moderate deactivation) compared to para-fluorine in the target, affecting aromatic reactivity and biological activity.

Data Tables

Table 1: Structural and Electronic Comparison

Research Findings and Implications

- Synthetic Utility : The target compound’s para-bromo substituent enhances its utility in palladium-catalyzed cross-coupling reactions compared to ortho-bromo analogs like CAS 712-52-7 .

- Crystallinity : Analogs with hydrogen-bonding groups (e.g., tetrazole in ) exhibit superior crystallinity, whereas the target compound’s lack of such groups may result in lower melting points.

- Biological Relevance: Fluorine’s electronegativity in the target compound may improve bioavailability compared to non-fluorinated analogs like CAS 34837-84-8 .

Biological Activity

Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate is an organic compound notable for its unique molecular structure, which includes a methyl ester group and halogen substituents (bromine and fluorine). This structure enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound through various studies, highlighting its interactions with biological targets, potential therapeutic applications, and structure-activity relationships.

- Molecular Formula : C11H10BrF O2

- Molecular Weight : 247.06 g/mol

- Structure : The compound features a phenyl ring substituted with bromine and fluorine atoms, contributing to its lipophilicity and reactivity.

Biological Activity Overview

The presence of halogen atoms in the structure of this compound is known to enhance its interaction with various biological targets. Initial research indicates that halogenated compounds can exhibit significant biological effects, including enzyme inhibition or receptor activation due to increased binding affinity.

Table 1: Summary of Biological Activities

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance, studies on similar halogenated compounds have shown strong antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Screening

In a study examining the antibacterial activity of synthesized derivatives, this compound was tested alongside other compounds. The minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| Bacillus mycoides | 0.0048 |

These findings suggest that the compound's structural features contribute significantly to its antimicrobial efficacy.

Cytotoxicity in Cancer Research

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have indicated that the compound may inhibit cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 10.5 |

| Breast Cancer | 15.3 |

The results indicate that the compound's halogen substituents play a crucial role in enhancing its cytotoxic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl ring significantly influence the biological activity of this compound. The presence of electron-withdrawing groups like bromine and fluorine increases lipophilicity, enhancing membrane permeability and interaction with cellular targets.

Key Findings from SAR Studies

- Halogen Substitution : The introduction of bromine and fluorine enhances biological activity by increasing binding affinity to target proteins.

- Methyl Group Influence : The positioning of the methyl group on the phenyl ring affects the overall steric hindrance and electronic properties, impacting the compound's reactivity.

- Comparative Analysis : Similar compounds lacking halogen substitutions demonstrated reduced efficacy in both antimicrobial and cytotoxic assays.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate, and how can reaction conditions be optimized for yield and purity?

Answer:

The compound is typically synthesized via sequential halogenation and esterification. For example:

Halogenation: Bromination and fluorination of a pre-functionalized toluene derivative (e.g., 5-fluoro-2-methylphenylacetic acid) using reagents like NBS (N-bromosuccinimide) or electrophilic brominating agents under controlled temperature (0–25°C) .

Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) .

Optimization Tips:

- Use anhydrous conditions and inert atmospheres to avoid side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Monitor reaction progress by TLC or HPLC (>97% purity criteria per HPLC analysis) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

Key techniques include:

- ¹H/¹³C NMR:

- FTIR:

- X-ray Crystallography: Confirms molecular geometry and substituent positions (e.g., dihedral angles between aryl and acetate groups) .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data across studies?

Answer:

Contradictions often arise from:

- Polymorphism or isomerism: Use differential scanning calorimetry (DSC) to identify polymorphic forms.

- Impurity interference: Validate purity via HPLC-MS and compare retention times with standards .

- Solvent effects in NMR: Standardize solvent systems (e.g., CDCl₃) and temperature during data acquisition .

Example: Conflicting ¹³C NMR shifts for the acetate group can be resolved by referencing against deuterated solvent peaks and internal standards .

Advanced: What computational methods are suitable for predicting the reactivity or bioactivity of this compound?

Answer:

- 3D-QSAR Modeling: Build models using molecular descriptors (e.g., steric, electronic) to predict bioactivity, as demonstrated in triazole-thioacetate derivatives .

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic effects of Br/F substituents on reaction pathways .

Advanced: What strategies are recommended for regioselective introduction of bromo and fluoro substituents in aryl acetate systems?

Answer:

- Directed Bromination: Use directing groups (e.g., -COOCH₃) to favor para-bromination. For meta-substitution, employ Lewis acids like FeCl₃ .

- Electrophilic Fluorination: Select fluorinating agents (e.g., Selectfluor®) that target electron-rich positions. Steric hindrance from the methyl group can direct fluorination to the 5-position .

Basic: What are the critical parameters for ensuring purity during synthesis, and how can impurities be identified?

Answer:

- Critical Parameters:

- Strict temperature control during halogenation (prevents over-substitution).

- Use of dry solvents to avoid hydrolysis of the ester group.

- Impurity Analysis:

- GC-MS: Detect volatile byproducts (e.g., unreacted starting materials).

- HPLC with UV/Vis Detection: Quantify impurities at 254 nm (aromatic chromophores) .

Advanced: How does the steric and electronic environment of the substituted phenyl ring influence reactivity in cross-coupling reactions?

Answer:

- Electronic Effects: The electron-withdrawing Br/F groups reduce electron density on the aryl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Steric Effects: The 2-methyl group hinders approach of bulky catalysts, requiring ligands like P(t-Bu)₃ to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.